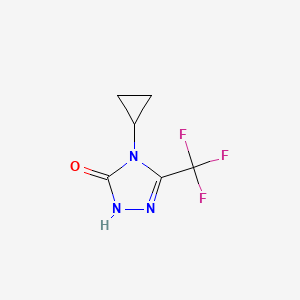
4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a cyclopropyl group and a trifluoromethyl group attached to the triazole ring, which may influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, which proceeds via a room temperature reaction with high regioselectivity . Similarly, the synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride, suggesting a potential pathway for the synthesis of the compound . The regioselective synthesis of 5-trifluoromethyl-1,2,3-triazoles also highlights the directing role of the trifluoromethyl group, which could be relevant for the synthesis of 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using X-ray crystallography, as demonstrated by the structural analysis of related compounds . The presence of a cyclopropyl group adjacent to the triazole ring can lead to a non-planar molecular geometry, influencing the electron density distribution within the ring . The trifluoromethyl group may also impact the molecular conformation due to its electronegativity and size.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including further functionalization. For instance, the reaction of N-chloro-1,2,3-triazoles with nucleophiles such as KCN and KF indicates the potential reactivity of the nitrogen atoms in the triazole ring . The synthesis of 3-trifluoromethyl-1,2,4-triazolines and 1,2,4-triazoles via tandem addition/cyclization reactions further exemplifies the versatility of triazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group can increase the compound's lipophilicity and chemical stability, while the cyclopropyl group may affect the compound's steric properties. The electron-withdrawing effect of the trifluoromethyl group could also impact the acidity of adjacent hydrogen atoms, potentially affecting the compound's reactivity .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
The structural and molecular analysis of triazole derivatives, including "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," highlights the molecule's disposition around a mirror plane with the triazole ring orthogonal to the cyclopropyl ring. This study provides insights into π-electron density delocalization within the triazole ring, indicating its potential for various chemical interactions and applications in designing compounds with specific properties (Boechat et al., 2010).
Regioselective Synthesis
A regioselective synthesis approach for 5-trifluoromethyl-1,2,3-triazoles demonstrates the trifluoromethyl group's role in directing cyclization reactions. This method facilitates the production of 4-acyl-5-trifluoromethyl-1,2,3-triazoles, offering a general strategy for synthesizing these compounds, which are otherwise challenging to obtain (Rozin et al., 2012).
Enantioselective Cyclopropanation
Research on the enantioselective cyclopropanation of vinyl fluorides, including derivatives related to the compound , provides access to monofluorinated cyclopropane carboxylates. This process utilizes enantiopure ligands for trans-diastereoselective and enantioselective reactions, showcasing the compound's utility in synthesizing fluorine-containing cyclopropane derivatives, which are valuable in medicinal chemistry and agrochemical research (Meyer et al., 2010).
Green and Recyclable Catalytic System
The development of environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles via reactions of aryl azides with active methylene compounds in a DBU–water system represents a significant advancement. This method highlights the compound's relevance in producing heterocyclic molecules with applications across diverse research areas, emphasizing sustainability and efficiency (Singh et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is the Discoidin Domain Receptors (DDRs), a unique type of kinase that uses extracellular matrix collagen as a ligand .
Mode of Action
4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one interacts with its targets, the DDRs, by inhibiting their activity . This inhibition disrupts the normal functioning of the DDRs, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of DDRs by 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one affects the collagen signaling pathways, which play a crucial role in the development and feedback loop of fibrosis . The downstream effects of this disruption can lead to a reduction in the progression of diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis.
Pharmacokinetics
The compound 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has been found to have good oral absorption and ideal tissue distribution . These properties impact the bioavailability of the compound, making it a potent candidate for therapeutic applications.
Result of Action
The molecular and cellular effects of the action of 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one include the inhibition of DDRs and the disruption of collagen signaling pathways . This leads to a reduction in the progression of fibrotic diseases, as demonstrated in a mouse model of bleomycin-induced pulmonary fibrosis .
Propiedades
IUPAC Name |
4-cyclopropyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-10-11-5(13)12(4)3-1-2-3/h3H,1-2H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCBQFWZNGFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
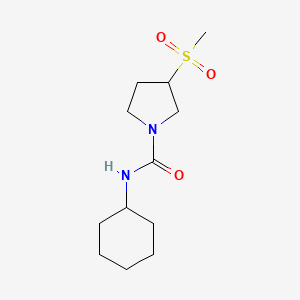
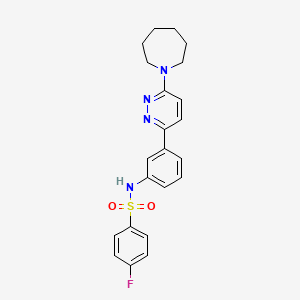
![3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2551348.png)

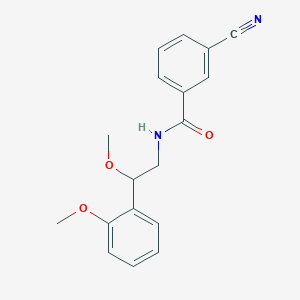
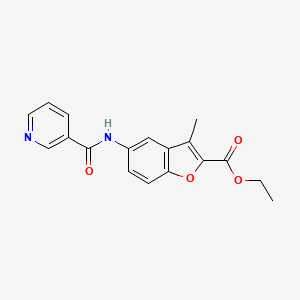
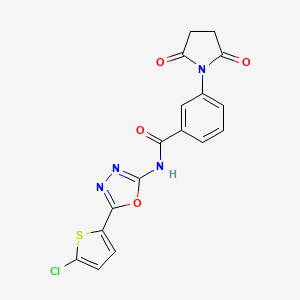

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)
![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)